molecular formula C15H19N3O2 B2953727 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide CAS No. 946234-88-4

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide

Cat. No.: B2953727
CAS No.: 946234-88-4
M. Wt: 273.336
InChI Key: HOJWLZAIVAUWOP-UHFFFAOYSA-N
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Description

“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide” is a chemical compound with the molecular formula C17H16N4O4S and a molecular weight of 372.4 . It is also known by the registry number ZINC000012180801 .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrido[1,2-a]pyrimidine ring system, which is a bicyclic compound consisting of a pyridine ring fused to a pyrimidine ring . The compound also contains a pentanamide group .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 372.4 . Its solubility in DMSO is unknown . More specific physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Pyrimidine Derivatives

Researchers have developed methods for synthesizing pyrimidine derivatives that demonstrate significant biological activities. These compounds, including various pyrimidine linked heterocyclics, have been evaluated for their insecticidal and antibacterial potential. The synthesis involves cyclocondensation under microwave irradiation, leading to compounds with potential applications in managing pest and microbial infections (Deohate & Palaspagar, 2020).

Antimicrobial Activity

Certain pyrimidine derivatives have been synthesized and tested for their antimicrobial efficacy. The compounds show promising activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antibacterial agents (Narayana, Rao, & Rao, 2009).

Photophysical Properties and Applications

The design and synthesis of pyrimidine-phthalimide derivatives reveal their solid-state fluorescence emission and solvatochromism, which are significant for developing novel colorimetric pH sensors and logic gates. These properties are attributed to their donor–π–acceptor structures, offering potential applications in sensing and electronic devices (Yan et al., 2017).

Structural and Mechanistic Studies

Structural Analysis

The crystal structure of pyrimidine derivatives, including their conformation and intermolecular interactions, has been extensively studied. These studies provide insights into the molecular basis of their biological activity and potential applications in drug design (Anthal et al., 2014).

Mechanistic Investigations

Kinetic and mechanistic studies on the oxidation of pyrimidine derivatives have been conducted to understand their reaction pathways. These studies are crucial for optimizing synthetic processes and developing compounds with enhanced biological activities (Fawzy & Shaaban, 2014).

Properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-4-5-6-13(19)17-14-11(3)16-12-8-7-10(2)9-18(12)15(14)20/h7-9H,4-6H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJWLZAIVAUWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(N=C2C=CC(=CN2C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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